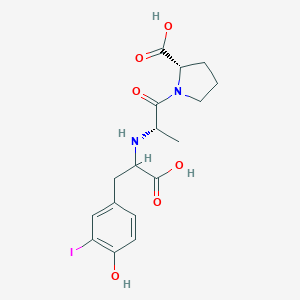
2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride, also known as AEPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of carbazole derivatives and has been shown to possess a number of interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride is complex and involves the modulation of multiple neurotransmitter systems in the brain. As a selective antagonist of the serotonin 5-HT7 receptor, 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride is thought to exert its effects by blocking the binding of serotonin to this receptor. This, in turn, leads to changes in the activity of other neurotransmitter systems, including dopamine, norepinephrine, and acetylcholine.
Biochemical and Physiological Effects
2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride has been shown to have a number of interesting biochemical and physiological effects. In animal studies, it has been shown to enhance cognitive function, reduce anxiety-like behavior, and improve motor coordination. 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of stress responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride in lab experiments is its selectivity for the serotonin 5-HT7 receptor. This allows researchers to study the specific effects of this receptor on various physiological and pathological processes. However, one limitation of using 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride is its relatively low potency compared to other serotonin receptor antagonists.
Orientations Futures
There are several future directions for research on 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride. One area of interest is its potential use as a therapeutic agent for the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. Another area of interest is its potential as a tool for studying the role of the serotonin 5-HT7 receptor in various physiological and pathological processes. Finally, further research is needed to optimize the synthesis method of 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride and to develop more potent analogs of this compound.
Méthodes De Synthèse
The synthesis of 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride involves the reaction of 9H-carbazole-2-carboxylic acid with 3-(4-ethoxyphenyl)propylamine in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with hydrochloric acid to obtain 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride hydrochloride. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the serotonin 5-HT7 receptor, which is involved in a number of physiological and pathological processes in the brain. 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride has also been shown to modulate the activity of other neurotransmitter systems, including dopamine, norepinephrine, and acetylcholine.
Propriétés
Numéro CAS |
101418-04-6 |
|---|---|
Nom du produit |
2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride |
Formule moléculaire |
C24H31ClN2O2 |
Poids moléculaire |
415 g/mol |
Nom IUPAC |
1-[9-[3-(4-ethoxypiperidin-1-ium-1-yl)propyl]carbazol-2-yl]ethanone;chloride |
InChI |
InChI=1S/C24H30N2O2.ClH/c1-3-28-20-11-15-25(16-12-20)13-6-14-26-23-8-5-4-7-21(23)22-10-9-19(18(2)27)17-24(22)26;/h4-5,7-10,17,20H,3,6,11-16H2,1-2H3;1H |
Clé InChI |
LRUZXEMZDIUOMD-UHFFFAOYSA-N |
SMILES |
CCOC1CC[NH+](CC1)CCCN2C3=CC=CC=C3C4=C2C=C(C=C4)C(=O)C.[Cl-] |
SMILES canonique |
CCOC1CC[NH+](CC1)CCCN2C3=CC=CC=C3C4=C2C=C(C=C4)C(=O)C.[Cl-] |
Synonymes |
1-[9-[3-(4-ethoxy-3,4,5,6-tetrahydro-2H-pyridin-1-yl)propyl]carbazol-2 -yl]ethanone chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![L-Alanine, N-[N-[N-[N-(1-oxodecyl)glycyl]-L-tryptophyl]-L-alanyl]-, methyl ester](/img/structure/B216720.png)
![3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B216727.png)

![2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B216751.png)
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B216755.png)

![Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate](/img/structure/B216764.png)
![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)



